REACTION_CXSMILES
|
[F:1][CH:2]([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:9].[Br:11]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl.ClCCl>[Br:11][CH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH:2]([F:10])[F:1]
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Name
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|
Quantity
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2.9 g
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Type
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reactant
|
Smiles
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FC(C1=C(C=CC=C1)C)F
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Name
|
|
Quantity
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3.63 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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0.167 g
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Type
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reactant
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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0.167 g
|
Type
|
reactant
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
|
|
Quantity
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175 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 h
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 4 h
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Duration
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4 h
|
Type
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WASH
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Details
|
washed with water (2×175 mL) and saturated sodium bicarbonate (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
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Details
|
The resultant residue was purified by column chromatography
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Type
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WASH
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Details
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eluted with a 0% to 10% gradient of ethyl acetate in dichloromethane
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Name
|
|
Type
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product
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Smiles
|
BrCC1=C(C=CC=C1)C(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |